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Compound of Interest

Compound Name: (R)-Ofloxacin-d3

Cat. No.: B584767

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ofloxacin, a widely-used fluoroquinolone antibiotic, demonstrates broad-spectrum activity
against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves
the inhibition of bacterial DNA gyrase and topoisomerase 1V, essential enzymes for DNA
replication and cell division.[1][2] This technical guide provides a comprehensive overview of
non-deuterated ofloxacin, including its physicochemical properties, mechanism of action,
pharmacokinetics, and pharmacodynamics. Furthermore, this guide explores the potential
advantages of deuterated ofloxacin, a novel formulation designed to enhance the drug's
metabolic stability and therapeutic profile through the kinetic isotope effect. While clinical data
on deuterated ofloxacin is not yet publicly available, this document extrapolates its potential
benefits based on established principles of deuteration in drug development.

Ofloxacin: The Non-Deuterated Parent Drug

Ofloxacin is a synthetic chemotherapeutic agent with a well-established clinical profile.[3]

Physicochemical Properties
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Property Value

Chemical Formula C18H20FN30a4

Molecular Weight 361.37 g/mol

Appearance Pale yellow to yellow crystalline powder

Sparingly soluble in water, soluble in glacial

Solubility acetic acid

Mechanism of Action

Ofloxacin exerts its bactericidal effects by targeting bacterial type Il topoisomerases,

specifically DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing
DNA supercoiling, a process vital for DNA replication, transcription, and repair.[2] By inhibiting
these enzymes, ofloxacin disrupts essential cellular processes, leading to bacterial cell death.

[1][2]
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Caption: Mechanism of action of Ofloxacin.
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Pharmacokinetics of Non-Deuterated Ofloxacin

The pharmacokinetic profile of ofloxacin is characterized by good oral absorption and

predominantly renal elimination.

Parameter Value Reference
Bioavailability ~98% (oral) [6]
Protein Binding 32% [2]

Minimal (<5% as desmethyl
Metabolism ofloxacin and ofloxacin N-

oxide)

[7]

o Primarily renal (65-80% as
Route of Elimination o
unchanged drug in urine)

[2]7]

) 5-8 hours in patients with
Half-life )
normal renal function

[6]

Peak Serum Concentration
2-3 mg/L
(400mg oral dose)

[6]

Pharmacodynamics and In Vitro Activity of Non-

Deuterated Ofloxacin

Ofloxacin demonstrates potent activity against a wide array of pathogens. The minimum

inhibitory concentration (MIC) is a key measure of its antibacterial potency.
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Organism MICso (mgl/L) MICso (mgl/L) Reference
Staphylococcus

0.25 1.0 [8]
aureus
Enterobacteriaceae 0.25 1.0 [8]
Pseudomonas >16 (some studies 5]
aeruginosa show susceptibility)
Chlamydia <1.0 (complete ]
trachomatis inhibition)

Mycobacterium
] 8.0 [2][10]
tuberculosis

Deuterated Ofloxacin: A Potential Advancement

Deuteration, the strategic replacement of hydrogen atoms with deuterium, offers a promising
approach to improving the pharmacokinetic properties of drugs.[11][12] This modification can
significantly impact a drug's metabolic stability due to the kinetic isotope effect. The carbon-
deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more
resistant to enzymatic cleavage.[13]

The Deuterium Kinetic Isotope Effect (KIE)

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a
reactant is replaced with one of its isotopes. In drug metabolism, which often involves the
breaking of C-H bonds by enzymes like cytochrome P450, replacing a hydrogen with a
deuterium at a metabolic "soft spot” can slow down the rate of metabolism.[14]
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Caption: The Kinetic Isotope Effect on Ofloxacin Metabolism.

Potential Pharmacokinetic Advantages of Deuterated

Ofloxacin

Based on the principles of deuteration, a deuterated version of ofloxacin could theoretically

exhibit an improved pharmacokinetic profile.
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Potential Impact of .
Parameter . Rationale
Deuteration

Slower enzymatic cleavage of
Metabolism Reduced C-D bonds compared to C-H
bonds.[13]

Slower metabolism leads to a
Half-life Increased longer residence time in the
body.[11]

Reduced first-pass metabolism
Bioavailability Potentially increased could lead to higher systemic

exposure.

A longer half-life may allow for
) ) less frequent administration,
Dosing Frequency Potentially reduced ) ) ) )
improving patient compliance.

[15]

Maintained therapeutic
) ] ) concentrations for a longer
Therapeutic Efficacy Potentially enhanced ) )
duration could improve

treatment outcomes.[11]

) ) Slower formation of potentially
Side Effects Potentially reduced ) )
toxic metabolites.[11]

Experimental Protocols
Synthesis of Ofloxacin

A common synthetic route to ofloxacin involves several key steps.[5][15] Deuteration could be
achieved by using deuterated starting materials or reagents at specific steps. For instance, a
deuterated aminopropanol could be used in the initial steps to introduce deuterium into the
methyl group of the oxazine ring.

2,3,4,5-Tetrafluorobenzoyl! Reaction with Intermediate A Cyclization Bicyclic Intermediate Reaction with
Chloride (S)-2-aminopropan-1-ol Y 4 N-methylpiperazine
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Caption: Simplified Synthetic Workflow for Ofloxacin.

A detailed, multi-step synthesis is outlined in various patents and publications.[4][5] One
common method involves the reaction of (2,3,4,5)-tetrafluorobenzoyl chloride with an
appropriate aminopropanol derivative, followed by cyclization and subsequent reaction with N-
methylpiperazine.[4]

Determination of Minimum Inhibitory Concentration
(MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a
microorganism after overnight incubation. Broth microdilution is a standard method for
determining MIC values.

Prepare serial two-fold
dilutions of Ofloxacin in
microtiter plate wells

:

Inoculate each well with a
standardized bacterial suspension

:

Incubate plates at 35-37°C
for 16-20 hours

:

Observe for visible
bacterial growth
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Caption: Workflow for MIC Determination by Broth Microdilution.
Protocol:

o Preparation of Ofloxacin Stock Solution: Prepare a stock solution of ofloxacin in a suitable
solvent (e.g., 0.1 N NaOH, then diluted in sterile water) at a concentration of 1280 pg/mL.

o Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the ofloxacin
stock solution in cation-adjusted Mueller-Hinton broth to achieve final concentrations ranging
from 64 pg/mL to 0.06 pg/mL.

e Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland
standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5
x 10% colony-forming units (CFU)/mL in each well.

¢ Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

 Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

e Reading Results: The MIC is the lowest concentration of ofloxacin at which there is no visible
growth (turbidity) in the well.

This protocol can be adapted to directly compare the in vitro activity of deuterated and non-
deuterated ofloxacin by running parallel assays with both compounds.

Conclusion

Non-deuterated ofloxacin remains a valuable therapeutic agent with a well-understood profile.
The potential for a deuterated version of ofloxacin to offer an improved pharmacokinetic profile,
potentially leading to enhanced efficacy, a better safety profile, and more convenient dosing
regimens, represents an exciting prospect in antibiotic development. Further preclinical and
clinical studies are necessary to fully elucidate the comparative properties of deuterated and
non-deuterated ofloxacin and to realize the potential benefits of this deuteration strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b584767#deuterated-ofloxacin-vs-non-deuterated-
ofloxacin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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